Atorvastatin Lactam Methyl Ester
Description
Contextualization of Atorvastatin (B1662188) Derivatives in Pharmaceutical Development
The development of a pharmaceutical drug is a complex process that involves not only the synthesis and evaluation of the active pharmaceutical ingredient (API) but also the comprehensive study of its related substances, including impurities, degradants, and metabolites. Atorvastatin, a leading synthetic inhibitor of HMG-CoA reductase, is no exception. pharmaffiliates.combeilstein-journals.orgnih.gov The analysis and control of Atorvastatin-related compounds are critical for ensuring the quality, safety, and efficacy of the final drug product. These derivatives can arise from the manufacturing process, degradation of the API over time, or metabolic processes in the body. researchgate.netemrespublisher.com Therefore, the study of Atorvastatin derivatives is an integral part of its pharmaceutical development, from synthesis to formulation and post-market surveillance.
Significance of Atorvastatin Lactam Methyl Ester as a Specific Chemical Entity
This compound, a derivative of Atorvastatin, holds specific importance in the pharmaceutical industry primarily as a reference standard for analytical testing. smolecule.com Its well-defined chemical structure and properties make it an invaluable tool for the accurate identification and quantification of impurities in Atorvastatin bulk drug and finished dosage forms. researchgate.netresearchgate.net The presence of even small amounts of impurities can impact the stability and safety of a drug, making the availability of high-purity reference standards like this compound essential for quality control laboratories. researchgate.net
The formation of this compound can occur during the synthesis of Atorvastatin, particularly if methanol (B129727) is used as a solvent. researchgate.netemrespublisher.com It represents a potential process-related impurity that must be monitored and controlled. Its chemical structure, featuring a lactam ring and a methyl ester group, distinguishes it from the active parent drug and other related substances, necessitating specific analytical methods for its detection and quantification. researchgate.net
Overview of Academic Research Relevance and Scope for this compound
Beyond its role in industrial quality control, this compound has also found applications in academic research. It serves as a tool for investigating the degradation pathways of Atorvastatin under various stress conditions, contributing to a better understanding of the drug's stability profile. smolecule.com
Furthermore, research has explored the potential biological activities of Atorvastatin derivatives. Notably, studies have investigated the interaction of this compound with the Retinoid X Receptor alpha (RXRα), a nuclear receptor involved in regulating gene transcription related to various cellular processes. smolecule.com This line of inquiry seeks to understand if this derivative possesses any unique biological properties that differ from the parent drug, potentially opening new avenues for research. smolecule.com
Detailed Research Findings
Synthesis and Characterization
The synthesis of this compound is typically achieved through the cyclization (lactamization) of Atorvastatin followed by esterification of the carboxylic acid group with methanol. The synthesis begins with Atorvastatin or its precursors, proceeds through the formation of the lactam ring, and concludes with methylation using reagents like methyl iodide or dimethyl sulfate. smolecule.com
The characterization of this compound is crucial for its use as a reference standard. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are employed for its identification and to confirm its structure.
One study by Mornar et al. utilized HPLC-DAD-ESI/MSn to separate and characterize Atorvastatin and its related impurities. researchgate.netresearchgate.net In this study, Atorvastatin Methyl Ester (a closely related compound to the lactam methyl ester) was identified and its fragmentation pattern was analyzed. The electrospray ionization mass spectrometry (ESI-MS) of the atorvastatin methyl ester showed a molecular ion at m/z 573. researchgate.net Further fragmentation (MS2) of this ion resulted in product ions at m/z 480 and 454, corresponding to the neutral loss of Ph-NH2 and Ph-N=C=O groups, respectively. researchgate.net
Table 1: Analytical Method for Atorvastatin and its Impurities
| Parameter | Details | Reference |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | researchgate.netresearchgate.net |
| Column | C18 | researchgate.net |
| Detection | Diode-Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI/MSn) | researchgate.netresearchgate.net |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and buffer | researchgate.net |
| Application | Separation and quantification of Atorvastatin and its related impurities, including this compound. | researchgate.netresearchgate.net |
Role as a Reference Standard and Impurity
The primary application of this compound in the pharmaceutical industry is as a certified reference material for impurity profiling of Atorvastatin. Its availability in a highly pure form (typically 98-99%) allows for the development and validation of robust analytical methods to ensure that the levels of this and other impurities in the final drug product are within acceptable limits set by regulatory agencies. smolecule.com
Research has focused on developing sensitive and specific analytical methods to detect and quantify this compound along with other impurities. The study by Mornar et al. demonstrated an HPLC method capable of separating Atorvastatin from its key impurities, including the methyl ester derivative. The mean recovery for Atorvastatin methyl ester in this study was found to be 99.83 ± 2.86%, indicating good accuracy of the method. researchgate.net
Table 2: Fragmentation Data for Atorvastatin Methyl Ester from ESI-MSn Analysis
| Precursor Ion (m/z) | Product Ions (m/z) from MS2 | Neutral Loss | Reference |
| 573 | 480 | Ph-NH2 | researchgate.net |
| 573 | 454 | Ph-N=C=O | researchgate.net |
Application in Academic Research
In academic settings, this compound is utilized as a research tool to probe biological systems. One area of interest is its potential interaction with the Retinoid X Receptor alpha (RXRα). smolecule.com RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors to regulate the transcription of genes involved in various physiological processes. Studies have suggested that this compound might act as a stabilizer for RXRα, which could potentially influence its function. smolecule.com This research aims to elucidate the role of RXRα in different biological pathways and identify potential new drug targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O6/c1-22(2)34(32(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)31(24-14-16-25(35)17-15-24)37(33(34)42)19-18-27(38)20-28(39)21-29(40)43-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOMPIJVFEMSM-VNPSQQOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Degradation Pathways and Stability Profiling of Atorvastatin Lactam Methyl Ester
Hydrolytic Degradation Mechanisms and Products
Hydrolysis is a key degradation pathway for many pharmaceutical compounds. For Atorvastatin (B1662188) and its derivatives, susceptibility to hydrolysis is highly dependent on pH.
Under acidic conditions, Atorvastatin readily undergoes degradation. nih.govbeilstein-journals.org The primary mechanism involves the intramolecular cyclization of the 3,5-dihydroxyheptanoate side chain, leading to the formation of a cyclic ester known as Atorvastatin Lactone . beilstein-journals.org This lactonization is a prominent degradation pathway observed in acidic media (e.g., 0.1 M HCl). beilstein-journals.orgnih.gov More drastic acidic conditions, such as treatment with 6 M HCl or heating, can cause subsequent dehydration of the lactone to form an unsaturated lactone. beilstein-journals.org
Conversely, the stability of Atorvastatin under basic (alkaline) conditions has yielded varied results. Some studies report that the drug is stable and does not undergo degradation when subjected to base hydrolysis (e.g., 1 N NaOH). nih.gov Other investigations, however, have observed hydrolytic degradation in basic mediums, although the specific degradation products were not always identified. nih.gov This degradation in alkaline solutions is reported to follow zero-order kinetics. nih.govemrespublisher.com
| Stress Condition | pH | Primary Product(s) | Kinetic Order | Reference |
| Acid Hydrolysis | Acidic (e.g., 0.1 M HCl) | Atorvastatin Lactone | First-Order | nih.govbeilstein-journals.orgnih.gov |
| Base Hydrolysis | Basic (e.g., 1 N NaOH) | Degradation observed (products not always identified) | Zero-Order | nih.govemrespublisher.com |
| Base Hydrolysis | Basic (e.g., 1 N NaOH) | No degradation observed | - | nih.gov |
Photolytic Degradation Pathways
Exposure to light, particularly ultraviolet (UV) radiation, is another significant factor that can induce the degradation of Atorvastatin. nih.gov Studies have shown that exposing Atorvastatin, either in solution or as a solid, to sunlight or UV light can lead to the formation of various degradation products. nih.govmdpi.com
One of the key mechanisms in photolytic degradation is photo-oxygenation. nih.gov This process has been reported to result in the formation of compounds containing lactam rings. nih.gov The photodegradation of Atorvastatin in aqueous solutions can be rapid, with less than 20% of the initial compound remaining after just 25 minutes of irradiation with wavelengths between 300-350 nm. bohrium.comscirp.orgscirp.org The rate of this degradation can be significantly accelerated by the presence of ferric ions (Fe³⁺), which appears to form a complex with Atorvastatin that has a higher absorbance in the UV region. scirp.orgresearchgate.net
| Condition | Wavelength | Observation | Reference |
| UV/Visible Light | - | Formation of impurities J, L, and D. | nih.gov |
| Sunlight/UV Light | - | Induces photo-oxygenation, leading to lactam rings. | nih.gov |
| Irradiation | 300-350 nm | Rapid degradation (<20% remaining after 25 min). | bohrium.comscirp.org |
| Irradiation with Ferric Ions | 300-350 nm | Follows first-order kinetics, rate constant of 0.130 min⁻¹. | scirp.orgscirp.orgresearchgate.net |
Other Chemical Degradation Reactions
Atorvastatin Methyl Ester is a known process-related impurity and a potential degradation product of Atorvastatin. emrespublisher.com Its formation is a prime example of a transesterification reaction. This reaction is particularly prevalent when methanol (B129727) is used as a solvent during the synthesis, purification, or analysis of Atorvastatin. emrespublisher.comresearchgate.net The hydroxyl acid side chain of Atorvastatin can react with methanol, especially under conditions that favor esterification, to form the corresponding methyl ester. researchgate.net Similarly, Atorvastatin Lactone can also be treated with methanol to prepare the ester. researchgate.net The presence of this methyl ester impurity is carefully monitored in pharmaceutical formulations.
Information regarding the specific reduction of the lactam (or lactone) moiety of Atorvastatin or its derivatives is not extensively detailed in the reviewed scientific literature. While reduction reactions are a fundamental class of chemical transformations, dedicated studies on the reduction of the Atorvastatin Lactone ring as a degradation pathway were not found in the primary search results. This indicates it may not be a common degradation route under standard stress testing conditions.
Stress Degradation Studies and Identification of Chemical Degradants
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug. Atorvastatin has been shown to be susceptible to degradation under several stress conditions. beilstein-journals.orgnih.govmjcce.org.mkresearchgate.net
Comprehensive studies have demonstrated that Atorvastatin degrades under acidic, oxidative, thermal, and photolytic stress. nih.govmdpi.com
Acidic Stress (0.1 N HCl, 24h): Leads to the formation of Atorvastatin Lactone (Impurity H) and Impurity J. nih.gov
Oxidative Stress (1% H₂O₂, 24h): Results in the formation of impurities L & D, along with other unknown degradants. nih.gov The pyrrole (B145914) ring is susceptible to oxidation, potentially forming endoperoxides. ijpsdronline.com
Thermal Stress (105°C, 10 days): Causes the formation of Atorvastatin Lactone (Impurity H) and Impurity J. nih.gov
Photolytic Stress: Induces the formation of impurities J, L, and D. nih.gov
In many studies, Atorvastatin was found to be relatively stable under basic hydrolysis. nih.gov The results from these stress tests are crucial for developing stability-indicating analytical methods capable of separating the main compound from all potential degradants. nih.govmdpi.com
| Stress Condition | Agent/Condition | Duration | Degradation Observed (%) | Major Degradants/Impurities Formed | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 6.5 | Impurity H (Lactone), Impurity J | nih.gov |
| Base Hydrolysis | 1 N NaOH | 42 h | No degradation | - | nih.gov |
| Oxidation | 1% H₂O₂ | 24 h | 12.5 | Impurity L, Impurity D | nih.gov |
| Thermal | 105°C | 10 days | 1.1 | Impurity H (Lactone), Impurity J | nih.gov |
| Photolytic (UV & Visible) | 200 W h/m² UV & 1.2 million lux h Vis | 11 days | 2.5 | Impurity J, Impurity L, Impurity D | nih.gov |
Kinetic Analysis of Atorvastatin Lactam Methyl Ester Degradation
The kinetics of degradation provide quantitative insight into the rate at which a compound degrades under specific conditions. For Atorvastatin, the degradation kinetics have been primarily studied under hydrolytic conditions.
The degradation in an acidic medium is consistently reported to follow first-order kinetics . nih.govbeilstein-journals.orgresearchgate.net The rate constant (k) for this reaction has been calculated as 1.88 × 10⁻² s⁻¹. nih.govresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of Atorvastatin.
In contrast, degradation in a basic medium has been shown to follow zero-order kinetics , with a rate constant (k) of 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. nih.govresearchgate.net A zero-order reaction implies that the rate of degradation is constant and independent of the reactant concentration. These findings suggest that Atorvastatin is less stable in acidic environments compared to alkaline ones. nih.govemrespublisher.com
Furthermore, the photodegradation of Atorvastatin in the presence of ferric ions also follows first-order kinetics, with a reported rate constant of 0.130 min⁻¹. scirp.orgresearchgate.net
| Degradation Condition | Kinetic Order | Rate Constant (k) | Reference |
| Acidic Medium | First-Order | 1.88 × 10⁻² s⁻¹ | nih.govresearchgate.net |
| Basic Medium | Zero-Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | nih.govresearchgate.net |
| Photodegradation (with Fe³⁺) | First-Order | 0.130 min⁻¹ | scirp.orgresearchgate.net |
Role in Pharmaceutical Quality Control and Impurity Profiling
Application as an Analytical Reference Standard
Atorvastatin (B1662188) Lactam Methyl Ester is utilized as an analytical reference standard in pharmaceutical laboratories. Reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances in a sample. In the context of Atorvastatin analysis, the reference standard for Atorvastatin Lactam Methyl Ester allows for the accurate identification of this specific impurity in bulk drug substances and finished pharmaceutical products.
The availability of a certified reference standard is essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are routinely used for impurity profiling. By comparing the retention time and other chromatographic characteristics of a peak in the sample chromatogram to that of the this compound reference standard, analysts can confirm the presence of this impurity. Furthermore, the reference standard is used to create calibration curves to accurately quantify the amount of the impurity present. Several chemical suppliers offer this compound for this purpose, highlighting its importance in the pharmaceutical industry.
Identification and Quantification as a Process-Related Impurity
While primarily understood as a derivative of a photodegradation product, the formation of ester impurities, in general, can also be process-related. The presence of methanol (B129727) during the synthesis or work-up of Atorvastatin can lead to the formation of methyl ester impurities. Specifically, Atorvastatin Methyl Ester is a known process-related impurity that can arise if residual methanol is present during certain stages of the manufacturing process, such as the deprotection of the diol group under acidic conditions.
This compound, being a derivative of a lactam impurity, is identified and quantified using advanced analytical techniques. HPLC coupled with UV or mass spectrometry (MS) detectors is the most common method for the analysis of Atorvastatin and its impurities. These methods are developed to be stability-indicating, meaning they can separate the active ingredient from its impurities and degradation products.
Forced degradation studies are conducted on Atorvastatin to intentionally degrade the sample under various stress conditions like acid, base, oxidation, heat, and light. These studies help in identifying potential degradation products, including the lactam precursor to this compound. The formation of Atorvastatin Lactam has been noted as a photodegradation product. Subsequent esterification, potentially during analytical sample preparation or under certain storage conditions, could lead to the formation of this compound.
The quantification of this impurity is critical to ensure that it does not exceed the established safety thresholds. Validated analytical methods provide the necessary sensitivity and specificity for accurate measurement, even at low levels.
Regulatory and Pharmacopoeial Considerations for Impurity Control
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have stringent guidelines for the control of impurities in drug substances and products. These guidelines, including those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate the identification, reporting, and qualification of impurities.
While specific limits for this compound are not explicitly detailed in publicly available pharmacopoeial monographs, general thresholds for known and unknown impurities are established. For instance, the reporting threshold for an impurity can be as low as 0.05%, the identification threshold at 0.10%, and the qualification threshold at 0.15% of the active ingredient, depending on the maximum daily dose of the drug.
Pharmaceutical manufacturers are required to develop and validate analytical methods to control impurities within these limits. The presence of any impurity, including this compound, above the qualification threshold would necessitate a thorough safety assessment.
Comparative Analysis with Other Atorvastatin-Related Compounds and Impurities
The analytical challenge in quality control is to separate and quantify multiple potential impurities in the presence of a high concentration of the active pharmaceutical ingredient. Atorvastatin has several known impurities, including process-related impurities and degradation products.
Table 1: Key Atorvastatin-Related Compounds and Impurities
| Compound Name | Type | Common Origin |
| Atorvastatin | Active Pharmaceutical Ingredient | - |
| Atorvastatin Lactone | Degradation Product/Process Impurity | Acidic conditions, heat |
| Desfluoro-Atorvastatin | Process-Related Impurity | Impurity in starting materials |
| Atorvastatin Diastereomers | Process-Related Impurity | Synthesis |
| Atorvastatin Methyl Ester | Process-Related Impurity | Presence of methanol during synthesis |
| This compound | Degradation Product Derivative | Photodegradation followed by esterification |
Chromatographic methods are developed to achieve adequate resolution between Atorvastatin and all its specified impurities. The relative retention time (RRT) is a key parameter used to identify impurities in a chromatogram relative to the main peak of Atorvastatin. The development of such methods often involves screening different columns, mobile phases, and gradient conditions to optimize the separation.
For example, a typical reversed-phase HPLC method would show different retention times for each of these compounds based on their polarity. The lactone and methyl ester forms are generally more lipophilic than the parent Atorvastatin acid and would therefore have longer retention times. The specific retention time of this compound would depend on its unique chemical structure and the chromatographic conditions employed. Mass spectrometry provides further confirmation of identity through the determination of the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern, which would be distinct for each impurity.
Mechanistic Investigations and Research Applications of Atorvastatin Lactam Methyl Ester in Pre Clinical Research
Exploration of Molecular Interactions
Atorvastatin (B1662188) Lactam Methyl Ester has been a subject of interest in molecular interaction studies, particularly concerning the Retinoid X Receptor alpha (RXRα), a key regulator in various signal transduction pathways. nih.gov
Studies on Interaction with Retinoid X Receptor alpha (RXRα)
Research has utilized derivatives of atorvastatin, including the methyl ester, to investigate molecular binding models with the RXRα ligand-binding domain (LBD). nih.gov In one study, structure-based virtual screening identified atorvastatin as a potential ligand capable of binding to the tetrameric RXRα-LBD. nih.gov To validate the predicted binding model, four derivatives of atorvastatin were synthesized, including Atorvastatin Methyl Ester. nih.gov
The rationale was that different binding models would predict different outcomes for the activity of the esterified compounds. One model suggested that modifying the carboxylic acid group of atorvastatin into an ester would disrupt hydrogen bonds and cause steric hindrance, thereby weakening its binding and inhibitory activity. nih.gov An alternative model proposed that unoccupied hydrophobic space existed around the carboxylic acid group, meaning that esterification would not necessarily weaken the binding. nih.gov Subsequent biological evaluation using a luciferase reporter assay showed that Atorvastatin Methyl Ester, along with other ester derivatives, inhibited the 9-cis-RA-induced Gal4 reporter activity more strongly than the parent atorvastatin compound. nih.gov This finding supported the latter binding model, indicating a direct interaction between the ester derivative and RXRα. nih.gov
Investigations into Potential RXRα Stabilizer Activity
Atorvastatin was identified as a compound that could promote the formation of and stabilize the tetrameric structure of the RXRα ligand-binding domain. nih.gov The investigation into its derivatives was designed to probe the binding interaction that leads to this stabilization. The enhanced inhibitory activity of Atorvastatin Methyl Ester in the luciferase reporter assay suggests that it effectively interacts with the receptor. nih.gov Molecules that bind to the large cavity in the RXRα-LBD tetramer can mimic the stabilizing effect of other known agents. nih.gov The results imply that the ester modification is compatible with, and may even enhance, the interaction within the binding pocket responsible for stabilizing the tetrameric form of RXRα. nih.gov
Table 1: Inhibitory Activity of Atorvastatin and its Ester Derivatives This interactive table summarizes the findings from a luciferase reporter assay used to evaluate the binding of Atorvastatin and its derivatives to RXRα.
| Compound | Chemical Modification | Relative Inhibitory Activity | Implication for Binding Model |
|---|---|---|---|
| Atorvastatin | Carboxylic Acid | Baseline | - |
| Atorvastatin Methyl Ester | Methyl Esterification of Carboxylic Acid | Stronger inhibition than Atorvastatin | Supports binding model with available space around the carboxyl group |
| Atorvastatin Ethyl Ester | Ethyl Esterification of Carboxylic Acid | Stronger inhibition than Atorvastatin | Supports binding model with available space around the carboxyl group |
| Atorvastatin Butyl Ester | Butyl Esterification of Carboxylic Acid | Stronger inhibition than Atorvastatin | Supports binding model with available space around the carboxyl group |
| Atorvastatin Hexyl Ester | Hexyl Esterification of Carboxylic Acid | Stronger inhibition than Atorvastatin | Supports binding model with available space around the carboxyl group |
Elucidation of Broader Biological Pathways Influenced by RXRα
The interaction of compounds like Atorvastatin Lactam Methyl Ester with RXRα is significant due to the central role of this nuclear receptor. RXRα is a key regulator of numerous signal transduction pathways. nih.gov As a member of the nuclear receptor superfamily, it influences gene expression involved in a wide array of biological processes. Research has demonstrated that targeting RXRα can induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, atorvastatin was shown to induce the cleavage of PARP, an indicator of apoptosis, in a manner dependent on the presence of RXRα. nih.govnih.gov This suggests that ligands stabilizing the RXRα tetramer can trigger anticancer effects by inhibiting survival pathways, such as the PI3K/AKT pathway. nih.gov Therefore, the study of this compound's interaction with RXRα contributes to understanding how these broader apoptotic and survival pathways can be modulated.
Utility in Investigating Atorvastatin Degradation and Metabolic Pathways
This compound is relevant in the context of atorvastatin's stability and metabolic profile. The ester is considered a related substance and can be a by-product of atorvastatin synthesis, particularly when methanol (B129727) is used as a solvent. emrespublisher.comresearchgate.net It is also identified as a potential degradation product in forced degradation studies, which are performed to understand the intrinsic stability of a drug substance. nih.govresearchgate.net
These studies subject the parent drug to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.net The formation of various degradation products is monitored using analytical techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov The presence of methyl ester derivatives in the final product or as degradants necessitates the development of robust analytical methods capable of separating and quantifying these impurities to ensure the quality and purity of the active pharmaceutical ingredient. nih.govemrespublisher.com
Table 2: Atorvastatin and its Related Compounds in Degradation and Metabolic Studies This interactive table outlines the role of this compound and other related compounds in the analysis of Atorvastatin.
| Compound Name | Role/Context | Analytical Significance |
|---|---|---|
| Atorvastatin | Parent Drug | Active pharmaceutical ingredient being analyzed. |
| This compound | Synthesis By-product, Degradation Product | An impurity that needs to be monitored and separated in quality control analysis. |
| Atorvastatin Lactone | Degradation Product, Metabolite | Formed under acidic conditions and through metabolic pathways. nih.govbeilstein-journals.org |
| ortho-hydroxy Atorvastatin | Active Metabolite | Formed via CYP3A4 metabolism, contributes to the overall therapeutic effect. nih.gov |
| para-hydroxy Atorvastatin | Active Metabolite | Formed via CYP3A4 metabolism, contributes to the overall therapeutic effect. nih.gov |
Applications as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. While atorvastatin itself is a well-known chemical probe for the enzyme HMG-CoA reductase, its derivative, this compound, has been effectively used as a chemical probe in a different context. chemicalprobes.org
Specifically, its synthesis and subsequent testing in cellular assays served to probe the structural requirements and topography of the ligand-binding pocket of the RXRα tetramer. nih.gov By comparing the activity of the parent molecule (atorvastatin) with its methyl ester derivative, researchers were able to validate one predicted binding model over another. nih.gov This use of a systematically modified compound to gain insights into a protein's structure-function relationship is a classic application of a chemical probe. This approach helped to confirm that the carboxylic acid moiety of atorvastatin is located in a region of the RXRα binding site that can accommodate larger, more hydrophobic groups, providing valuable information for the rational design of future, potentially more potent, RXRα-targeting ligands. nih.gov
Future Research Directions and Emerging Applications
Development of Innovative Synthetic Routes for Atorvastatin (B1662188) Lactam Methyl Ester
The synthesis of Atorvastatin itself has evolved significantly, moving from classical methods to more efficient and greener alternatives. The industrial synthesis of Atorvastatin has often relied on the Paal-Knorr reaction, a multi-step process. nih.gov More recent innovations have focused on reducing the number of synthetic steps and improving yields through methods like multicomponent reactions (MCRs), such as the Ugi reaction, and Hantzsch-type pyrrole (B145914) synthesis. nih.govrsc.org Chemo-enzymatic methods, employing enzymes like ketoreductases (KREDs) and 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), have also been developed to produce key chiral intermediates with high stereochemical purity under mild conditions. researchgate.netresearchgate.net
Future research could focus on adapting these innovative strategies for the targeted synthesis of Atorvastatin Lactam Methyl Ester.
Multicomponent Reactions (MCRs): An MCR-based approach, which can generate complex molecules in a single step, could be designed to directly yield the lactam methyl ester structure, potentially shortening the synthetic route compared to traditional methods. nih.gov
Biocatalysis: The use of enzymes could offer a highly specific and environmentally friendly route to synthesize this compound. researchgate.net Research into enzymes that can facilitate both the lactamization and esterification in a controlled manner would be a significant advancement.
Mechanochemistry: High-speed vibration milling has been successfully used for a concise synthesis of Atorvastatin Lactone. rsc.org This solvent-free or low-solvent technique could be explored for the synthesis of this compound, offering a greener and more efficient alternative to conventional solution-phase chemistry.
Exploration of Advanced Analytical Techniques for Trace Level Detection
The presence of impurities, even at trace levels, can impact the efficacy and safety of pharmaceutical products. researchgate.net Therefore, the development of highly sensitive and selective analytical methods is paramount. Several advanced techniques have been employed for the analysis of Atorvastatin and its related compounds. jddtonline.inforesearchgate.net
Future exploration in this area should focus on optimizing these methods for the specific detection of this compound at trace concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is essential for detecting impurities at very low levels due to its superior sensitivity and specificity. ijpsjournal.com Tandem MS methods can achieve detection limits in the picogram-per-milliliter (pg/mL) range, making them ideal for identifying and quantifying trace amounts of this compound in bulk drug substances and finished formulations. emrespublisher.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. jddtonline.infoijpsjournal.com Developing a UPLC method specific to this compound would enable rapid and efficient quality control testing.
Capillary Electrophoresis (CE): CE provides an alternative separation mechanism to liquid chromatography and has been successfully used for the simultaneous determination of Atorvastatin and its impurities. jddtonline.infoemrespublisher.com Further development of CE methods, such as Micellar Electrokinetic Chromatography (MEKC), could offer a simple and validated approach for quantifying this compound. emrespublisher.com
Table 1: Comparison of Analytical Techniques for Impurity Detection
| Technique | Typical Limit of Quantification (LOQ) | Key Advantages |
|---|---|---|
| HPLC-UV | ng/mL range ijpsjournal.com | Robust, widely available, suitable for routine QC. |
| UPLC-UV | Lower ng/mL range | Faster run times, higher resolution and sensitivity than HPLC. jddtonline.infoijpsjournal.com |
| LC-MS/MS | pg/mL range emrespublisher.com | Highest sensitivity and specificity, structural confirmation. ijpsjournal.com |
| Capillary Electrophoresis (CE) | ng/mL range | High separation efficiency, low sample and reagent consumption. jddtonline.infoemrespublisher.com |
Further Elucidation of Comprehensive Degradation Kinetics and Mechanisms
Understanding how a drug substance degrades is crucial for ensuring its stability. Atorvastatin is known to be sensitive to acidic, oxidative, photochemical, and thermal stress. beilstein-journals.org The formation of Atorvastatin Lactone is a prominent degradation pathway under acidic conditions, while the methyl ester can be formed as a process-related impurity, particularly if methanol (B129727) is used during synthesis and not effectively removed. researchgate.netgoogle.com
Studies on the degradation of Atorvastatin have shown it follows different kinetic models under various conditions. nih.govnih.govresearchgate.net
Acidic Conditions: First-order degradation kinetics. nih.govnih.gov
Basic Conditions: Zero-order degradation kinetics. nih.govnih.gov
Table 2: Reported Degradation Kinetics of Atorvastatin
| Condition | Kinetic Order | Rate Constant (k) | Reference |
|---|---|---|---|
| Acidic Medium | First Order | 1.88 × 10⁻² s⁻¹ | nih.govnih.gov |
| Basic Medium | Zero Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | nih.govnih.gov |
Future research should aim to specifically characterize the kinetics and mechanism of the formation of this compound. This would involve stress testing studies designed to promote both lactonization and esterification. A comprehensive understanding would require identifying the specific conditions (e.g., pH, temperature, presence of specific solvents) that lead to its formation and determining the rate at which it forms. Such studies are vital for developing appropriate storage conditions and shelf-life specifications for Atorvastatin drug products.
Expanded Role in Impurity Reference Standard Development for Atorvastatin Formulations
The qualification and use of impurity reference standards are essential for pharmaceutical quality control, ensuring consistency and regulatory compliance. synthinkchemicals.com Companies specializing in pharmaceutical reference standards provide a wide range of Atorvastatin impurities, including Atorvastatin Lactone and Atorvastatin Methyl Ester, to support product development, ANDA/DMF filings, and method validation. alfaomegapharma.comtlcstandards.com
Given that this compound can arise from a combination of degradation and process-related factors, establishing it as a certified reference standard is a critical future step.
Accurate Quantification: A dedicated reference standard would allow for the accurate identification and quantification of this specific impurity during routine quality control testing of Atorvastatin API and formulations. synthinkchemicals.com
Method Validation: It would be essential for validating the specificity and accuracy of new analytical methods designed to monitor impurities in Atorvastatin.
Forced Degradation Studies: The standard would serve as a crucial marker in forced degradation studies to understand the stability of the drug product under various stress conditions, as recommended by ICH guidelines. ijpsjournal.com
Investigation of Novel Research Applications as a Specialized Chemical Tool
Beyond its role as an impurity, this compound could be developed into a specialized tool for scientific research. A notable example in the field is the development of [18F]Atorvastatin, a radiolabeled version of the parent drug, used as a potential molecular imaging tool in Positron Emission Tomography (PET) to study statin-related mechanisms of action. nih.govnih.gov This radiotracer allows for the mapping and quantification of the drug's uptake in living organisms. nih.govresearchgate.net
Following this precedent, isotopically labeled versions of this compound (e.g., with ¹³C, ²H, or ¹⁸F) could be synthesized. Such labeled compounds could serve as valuable tools in several research areas:
Metabolism Studies: A labeled version could be used to investigate whether the lactam methyl ester is formed as a metabolite of Atorvastatin in vivo.
Degradation Pathway Analysis: It could be used as a tracer to meticulously track and confirm the chemical pathways that lead to its formation from the parent drug under different conditions.
Environmental Fate Studies: As statins and their byproducts are detected in the environment, a labeled standard could help in studying the environmental degradation and persistence of this specific derivative. researchgate.net
Q & A
Q. What are the key synthetic routes for Atorvastatin Lactam Methyl Ester, and how are intermediates characterized?
this compound is synthesized via multistep processes involving stereoselective reduction, lactam cyclization, and esterification. A validated approach includes the reductive alkylation of intermediates followed by lactam formation using triphenylphosphine-iodine to stabilize the six-membered ring structure . Key intermediates, such as carboxy lactam precursors, are characterized using HPLC, IR, and NMR to confirm purity and structural integrity. For example, IR spectroscopy distinguishes ester C=O stretching (~1756 cm⁻¹) from lactam amide C=O stretching (~1651 cm⁻¹) .
Q. Which spectroscopic and chromatographic methods are optimal for distinguishing lactam vs. ester forms?
IR spectroscopy is critical for identifying lactam vs. ester functional groups, as lactams exhibit amide C=O stretches (~1651 cm⁻¹), while esters show higher-frequency C=O stretches (~1756 cm⁻¹) . HPLC-MS/MS with electrospray ionization is preferred for quantifying both forms in biological matrices, using transitions like m/z 559 → 440 for the lactam and m/z 575 → 440 for the methyl ester .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Follow ICH Q2(R1) guidelines for method validation, including specificity, linearity (1–100 ng/mL), precision (RSD < 15%), and accuracy (85–115% recovery). Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in plasma . For example, LC-MS/MS methods with C18 columns and acetonitrile/ammonium formate mobile phases achieve baseline separation of lactam and ester forms .
Advanced Research Questions
Q. What experimental strategies address stereoselective challenges in synthesizing this compound?
Stereoselectivity is achieved through chiral catalysts (e.g., Hoveyda-Grubbs catalysts) or enantiomeric resolution using chiral HPLC columns (e.g., Chiralpak AD-H). Computational modeling (DFT calculations) predicts favorable transition states for six-membered lactam formation over seven-membered rings, minimizing diastereomeric byproducts .
Q. How do excipients in pharmaceutical formulations interfere with stability studies of this compound?
Excipients like binders (e.g., microcrystalline cellulose) can accelerate lactam hydrolysis under acidic conditions. Use forced degradation studies (e.g., 0.1M HCl, 40°C) with LC-MS/MS to track degradation kinetics. Compare results against pure reference standards to isolate excipient-mediated effects .
Q. What computational tools predict the metabolic interactions of this compound with efflux pumps or enzymes?
Molecular docking (AutoDock Vina) and MD simulations identify binding affinities for targets like New Delhi metallo-β-lactamase-1 (NDM-1). Focus on sulfur-zinc interactions in active sites to design analogs resistant to enzymatic degradation .
Q. How can conflicting data on lactam-ester interconversion in biological samples be resolved?
Discrepancies arise from pH-dependent equilibrium (e.g., lactam favored at pH > 7). Use pH-adjusted calibration curves and stabilize samples with 0.1% formic acid. Validate with spiked recovery experiments in human plasma .
Methodological Tables
Q. Table 1. Key Analytical Parameters for LC-MS/MS Quantification
| Parameter | Lactam Form | Methyl Ester Form |
|---|---|---|
| Column | C18 (50 × 2.1 mm, 3.5 µm) | C18 (50 × 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/0.1% HCOOH | Acetonitrile/0.1% HCOOH |
| Ionization Mode | ESI+ | ESI+ |
| LOD | 0.5 ng/mL | 0.3 ng/mL |
| Transition (m/z) | 559 → 440 | 575 → 440 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
